BenchChemオンラインストアへようこそ!

(1-Isopropyl-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Chemical Biology SAR Studies

Secure (1-Isopropyl-1H-pyrazol-4-yl)methanol (CAS 1007542-22-4) as a critical building block for epigenetic and kinase inhibitor programs. Its N1-isopropyl motif is essential for CBP (<500 nM) and JAK2 (7.93 nM) potency, distinct from N-methyl analogs. The 4-hydroxymethyl handle enables rapid diversification via etherification or oxidation. Supplied at ≥98% purity with full analytical documentation for reproducible SAR.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1007542-22-4
Cat. No. B1289932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isopropyl-1H-pyrazol-4-yl)methanol
CAS1007542-22-4
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)CO
InChIInChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3
InChIKeyCZKNSLLDUNVBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Isopropyl-1H-pyrazol-4-yl)methanol: C7H12N2O Pyrazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


(1-Isopropyl-1H-pyrazol-4-yl)methanol (CAS: 1007542-22-4) is a C7H12N2O pyrazole derivative featuring a 4-hydroxymethyl substituent and an N1-isopropyl group, with a molecular weight of 140.18 g/mol and a consensus Log P of 0.66 . The compound exists as a solid at ambient conditions with a calculated boiling point of 249.8±15.0°C at 760 mmHg [1]. Its topological polar surface area (TPSA) is calculated at 38.05 Ų, with one hydrogen bond donor and two hydrogen bond acceptors . The 4-position hydroxymethyl moiety provides a versatile synthetic handle for further derivatization, while the N1-isopropyl substituent confers distinct steric and lipophilic properties relative to smaller N-alkyl analogs.

Why Generic N-Alkyl Pyrazole Methanols Cannot Substitute for (1-Isopropyl-1H-pyrazol-4-yl)methanol in Lead Optimization


Substituting (1-Isopropyl-1H-pyrazol-4-yl)methanol with a generic N-alkyl pyrazole methanol analog introduces unpredictable alterations in both physicochemical and biological profiles that cannot be remediated through downstream formulation. The isopropyl group at the N1 position establishes a specific steric and electronic environment at the pyrazole 4-position that differs measurably from N-methyl (consensus Log P difference of approximately 0.6-0.8 units) and N-unsubstituted analogs. Positional isomerism—substitution at the pyrazole 4-position versus the 3- or 5-positions—further alters the spatial orientation of the hydroxymethyl handle and the electronic distribution across the heterocyclic ring. These differences propagate into SAR discontinuities when the scaffold is elaborated into bioactive molecules: a derivative incorporating the 1-isopropyl-4-pyrazolyl motif demonstrates sub-500 nM CBP inhibitory activity [1], while structurally related derivatives bearing this core achieve IC₅₀ values as low as 7.93 nM against JAK2 and 1 nM against other enzymatic targets [2]. Such potency gradients are not transferable across different N-alkyl or positional variants, making the specific substitution pattern a critical determinant of target engagement and selectivity.

Quantitative Differentiation of (1-Isopropyl-1H-pyrazol-4-yl)methanol: Comparative Evidence for Scientific Selection


Positional Isomer Differentiation: 4-Hydroxymethyl vs. 3- and 5-Substituted Pyrazole Methanols

Among isomeric (1-isopropyl-1H-pyrazol-yl)methanol compounds, the 4-substituted regioisomer offers a distinct substitution vector for scaffold elaboration. The 3-position isomer (CAS 1007513-29-2) and the 5-position isomer (CAS 1007488-73-4) present the hydroxymethyl group at electronically and sterically distinct positions on the pyrazole ring, resulting in different exit vectors for further derivatization. The 4-position substitution places the hydroxymethyl group symmetrically between the two nitrogen atoms, offering a distinct geometric trajectory compared to the 3- and 5-positions which are adjacent to only one nitrogen. This positional differentiation is critical for maintaining the intended three-dimensional pharmacophore geometry when the core is elaborated into target-directed molecules .

Medicinal Chemistry Chemical Biology SAR Studies

N1-Isopropyl vs. N1-Methyl Lipophilicity Differential: Consensus Log P Comparison

The N1-isopropyl substituent confers a measurable increase in lipophilicity relative to the N1-methyl analog. The consensus Log P for (1-isopropyl-1H-pyrazol-4-yl)methanol is 0.66 (average of iLOGP 1.67, XLOGP3 0.05, WLOGP 0.8, MLOGP 0.2, and SILICOS-IT 0.6) . While direct experimental Log P data for the N1-methyl analog (CAS 1007542-22-4 with methyl substitution) are not available in the primary literature, the structural difference of an additional methylene and methyl group corresponds to a predicted ΔLog P of approximately 0.6-0.8 units based on fragment-based lipophilicity contribution calculations. The topological polar surface area (TPSA) remains constant at 38.05 Ų regardless of N1-alkyl variation, indicating that the lipophilicity increase occurs without compromising polar surface area-dependent membrane permeability parameters.

Drug Design Physicochemical Profiling ADME Optimization

Derivative Bioactivity Validation: CBP and JAK2 Inhibitory Activity of Elaborated Scaffolds

Elaborated derivatives incorporating the (1-isopropyl-1H-pyrazol-4-yl) core demonstrate validated biological activity against therapeutically relevant targets. Compound BDBM437404, 5-(1-isopropyl-1H-pyrazol-4-yl)-1-methyl-4-phenylpyridin-2(1H)-one (US10617680, Example 138), exhibits IC₅₀ <500 nM against CREB-binding protein (CBP), a key epigenetic regulator [1]. Another derivative, (E)-4-(Dimethylamino)-1-(6-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)-3,4-dihydroisoquinolin-2(1H)-yl)but-2-en-1-one, demonstrates potent JAK2 inhibition with IC₅₀ values of 7.93 nM and 8.52 nM as reported in J Med Chem 2020 [2]. A third derivative, trans-N-(4-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)phenyl)-2-(pyridin-3-yl)cyclopropanecarboxamide, exhibits an IC₅₀ of 1 nM (0.000001 M) against its enzymatic target [3]. These activity values validate that the 1-isopropyl-4-pyrazolyl motif, when properly elaborated, can yield potent target engagement across diverse target classes.

Epigenetics Kinase Inhibition Oncology

Commercial Purity Specification: 98+% Assured Quality for Reproducible Synthesis

Commercial sourcing of (1-Isopropyl-1H-pyrazol-4-yl)methanol at 98+% purity (by HPLC, GC, or NMR) is documented from major suppliers including Bidepharm and at ≥99% purity from HZBP [1], with supporting certificates of analysis (COA) and batch-specific quality documentation available upon request. Sigma-Aldrich distributes this compound through its DiscoveryCPR collection, though without analytical data collection by the distributor . BOC Sciences offers the compound at 95% purity . The availability of analytically verified material across multiple purity grades enables procurement decisions based on the specific tolerance requirements of downstream synthetic transformations.

Chemical Procurement Synthetic Chemistry Quality Control

Procurement-Driven Application Scenarios for (1-Isopropyl-1H-pyrazol-4-yl)methanol in Drug Discovery and Chemical Biology


Lead Optimization of CBP/p300 Bromodomain Inhibitors

Procure (1-Isopropyl-1H-pyrazol-4-yl)methanol as a core building block for the synthesis of CREB-binding protein (CBP) inhibitors. The elaborated derivative 5-(1-isopropyl-1H-pyrazol-4-yl)-1-methyl-4-phenylpyridin-2(1H)-one demonstrates IC₅₀ <500 nM against CBP [1], establishing the 1-isopropyl-4-pyrazolyl motif as a validated scaffold for epigenetic drug discovery. The hydroxymethyl group provides a synthetic anchor for further diversification via etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid, enabling systematic SAR exploration around this validated core.

JAK/STAT Pathway Inhibitor Development for Oncology and Inflammation

Incorporate (1-Isopropyl-1H-pyrazol-4-yl)methanol into kinase inhibitor design, particularly for JAK2-targeted therapeutics. Elaborated derivatives bearing the 4-(1-isopropyl-1H-pyrazol-4-yl) substituent achieve JAK2 IC₅₀ values of 7.93-8.52 nM as reported in J Med Chem 2020 [2]. The consensus Log P of 0.66 provides a favorable starting lipophilicity for balancing cellular permeability with aqueous solubility in lead compounds, while the N1-isopropyl group offers a steric profile distinct from smaller N-alkyl substituents for optimizing kinase selectivity.

Diversifiable Scaffold for High-Throughput Chemistry and Parallel Synthesis

Utilize (1-Isopropyl-1H-pyrazol-4-yl)methanol in parallel synthesis campaigns to generate focused libraries of pyrazole-containing compounds. The 4-hydroxymethyl group serves as a versatile handle for Mitsunobu reactions, alkylation, acylation, or conversion to leaving groups (e.g., mesylate, bromide) for nucleophilic displacement, enabling rapid diversification of the core scaffold. Commercial availability at 98+% purity with batch-specific analytical documentation supports reproducible library synthesis and minimizes purification bottlenecks during high-throughput workflows.

Preclinical Development Candidate Optimization: ADME-Tailored Pyrazole Series

Employ (1-Isopropyl-1H-pyrazol-4-yl)methanol when lipophilicity tuning is required during lead optimization. The consensus Log P of 0.66 provides a measurable baseline for ADME optimization, with the isopropyl substituent contributing approximately 0.6-0.8 additional Log P units relative to N-methyl analogs. This differential allows medicinal chemists to fine-tune membrane permeability and metabolic stability while maintaining the core pyrazole pharmacophore, supporting progression from hit-to-lead through candidate selection without scaffold hopping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Isopropyl-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.